2,7-DIAMINO-4-{[1,1'-BIPHENYL]-4-YL}-4H-CHROMENE-3-CARBONITRILE
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Overview
Description
2,7-DIAMINO-4-{[1,1’-BIPHENYL]-4-YL}-4H-CHROMENE-3-CARBONITRILE is a complex organic compound with a unique structure that combines a chromene core with biphenyl and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-DIAMINO-4-{[1,1’-BIPHENYL]-4-YL}-4H-CHROMENE-3-CARBONITRILE typically involves multi-step organic reactions. One common method involves the condensation of 2,7-diaminochromene with 4-biphenylcarbonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,7-DIAMINO-4-{[1,1’-BIPHENYL]-4-YL}-4H-CHROMENE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2,7-DIAMINO-4-{[1,1’-BIPHENYL]-4-YL}-4H-CHROMENE-3-CARBONITRILE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials, including polymers and dyes .
Mechanism of Action
The mechanism by which 2,7-DIAMINO-4-{[1,1’-BIPHENYL]-4-YL}-4H-CHROMENE-3-CARBONITRILE exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed anticancer and antimicrobial activities. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,2’-Diamino-4,4’-dimethyl-1,1’-biphenyl: A similar compound with a biphenyl core and amino groups, used in similar applications.
2,2’-Diamino-6,6’-dibromo-4,4’-dimethyl-1,1’-biphenyl: Another related compound with additional bromine substituents, offering different reactivity and properties
Uniqueness
What sets 2,7-DIAMINO-4-{[1,1’-BIPHENYL]-4-YL}-4H-CHROMENE-3-CARBONITRILE apart is its chromene core, which imparts unique electronic and structural properties. This makes it particularly valuable in applications requiring specific interactions and stability .
Properties
IUPAC Name |
2,7-diamino-4-(4-phenylphenyl)-4H-chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c23-13-19-21(18-11-10-17(24)12-20(18)26-22(19)25)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-12,21H,24-25H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRIBNDVGDLKNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3C4=C(C=C(C=C4)N)OC(=C3C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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